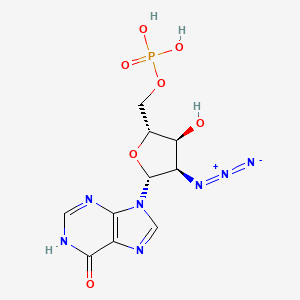
5'-Inosinic acid, 2'-azido-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Inosinic acid, 2’-azido-2’-deoxy- is a modified nucleotide that contains an azido group at the 2’ position of the ribose sugar. This compound is a derivative of inosinic acid, which is a purine nucleotide. The azido modification introduces unique chemical properties that make it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, 2’-azido-2’-deoxy- typically involves the introduction of an azido group to the 2’ position of the ribose sugar in inosinic acid. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of inosinic acid are protected using silyl or acyl protecting groups.
Azidation: The protected inosinic acid is treated with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group at the 2’ position.
Deprotection: The protecting groups are removed to yield 5’-Inosinic acid, 2’-azido-2’-deoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Inosinic acid, 2’-azido-2’-deoxy- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, or other suitable reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of 2’-amino-2’-deoxy-inosinic acid.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole-containing compounds.
Scientific Research Applications
5’-Inosinic acid, 2’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for various chemical reactions.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development and as a tool for studying biological processes.
Industry: Employed in the production of nucleic acid-based materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Inosinic acid, 2’-azido-2’-deoxy- involves its incorporation into nucleic acids, where the azido group can participate in various chemical reactions. The azido group can be reduced to an amine, allowing for further modifications. The compound can also undergo cycloaddition reactions, forming stable triazole linkages that can be used to study nucleic acid interactions and modifications.
Comparison with Similar Compounds
Similar Compounds
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleotide with similar chemical properties.
2’-Azido-2’-deoxycytidine: A cytidine analog with an azido group at the 2’ position.
2’-Azido-2’-deoxyuridine: A uridine analog with an azido group at the 2’ position.
Uniqueness
5’-Inosinic acid, 2’-azido-2’-deoxy- is unique due to its specific structure and the presence of the azido group at the 2’ position of the ribose sugar. This modification imparts distinct chemical properties that make it valuable for various scientific applications, particularly in the study of nucleic acids and their interactions.
Properties
CAS No. |
65048-09-1 |
|---|---|
Molecular Formula |
C10H12N7O7P |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
VSMCSSABENEADJ-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



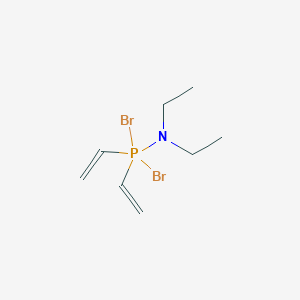

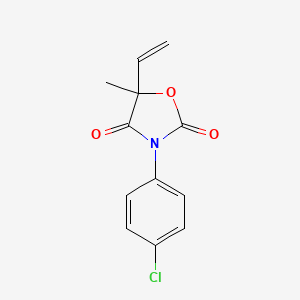
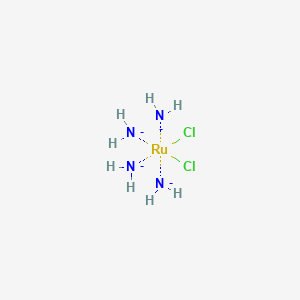
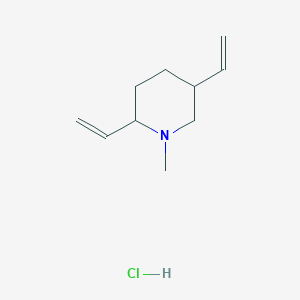
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
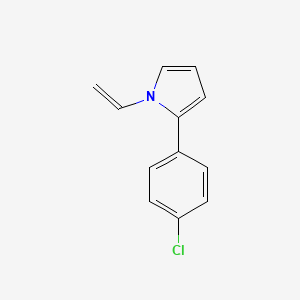

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
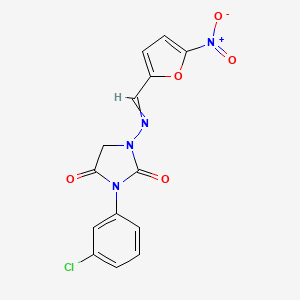

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
